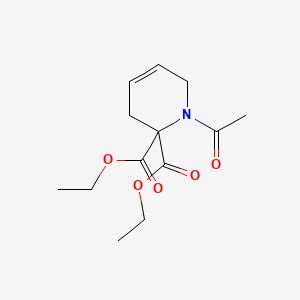
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes an acetyl group and two ester groups attached to a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives, including diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate, can be achieved through the Hantzsch pyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Solvent-free methods and the use of heterogeneous catalysts have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The acetyl and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential calcium channel blocker for treating cardiovascular diseases.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate involves its interaction with calcium channels. By binding to and blocking voltage-gated L-type calcium channels, it reduces the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another dihydropyridine derivative used as a hydrogen source in various reactions.
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: Known for their anti-inflammatory and analgesic activities.
Uniqueness
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is unique due to its specific acetyl and ester groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a calcium channel blocker sets it apart from other dihydropyridine derivatives .
Properties
CAS No. |
98234-57-2 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
diethyl 1-acetyl-2,5-dihydropyridine-6,6-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-4-18-11(16)13(12(17)19-5-2)8-6-7-9-14(13)10(3)15/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
VYVQGCPYBQOLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC=CCN1C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















